molecular formula C13H22O4Si B14581247 Trimethyl[(3,4,5-trimethoxyphenyl)methoxy]silane CAS No. 61040-77-5

Trimethyl[(3,4,5-trimethoxyphenyl)methoxy]silane

Cat. No.: B14581247
CAS No.: 61040-77-5
M. Wt: 270.40 g/mol
InChI Key: PIQDDTOZJVGUMY-UHFFFAOYSA-N
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Description

Trimethyl(3,4,5-trimethoxybenzyloxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 3,4,5-trimethoxybenzyloxy group

Properties

CAS No.

61040-77-5

Molecular Formula

C13H22O4Si

Molecular Weight

270.40 g/mol

IUPAC Name

trimethyl-[(3,4,5-trimethoxyphenyl)methoxy]silane

InChI

InChI=1S/C13H22O4Si/c1-14-11-7-10(9-17-18(4,5)6)8-12(15-2)13(11)16-3/h7-8H,9H2,1-6H3

InChI Key

PIQDDTOZJVGUMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CO[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(3,4,5-trimethoxybenzyloxy)silane typically involves the reaction of 3,4,5-trimethoxybenzyl alcohol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is subsequently converted to the desired product under mild conditions .

Industrial Production Methods

Industrial production of Trimethyl(3,4,5-trimethoxybenzyloxy)silane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(3,4,5-trimethoxybenzyloxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which Trimethyl(3,4,5-trimethoxybenzyloxy)silane exerts its effects involves the formation of stable silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s stability and reactivity. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various silane derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl(3,4,5-trimethoxybenzyloxy)silane is unique due to the presence of both trimethylsilyl and 3,4,5-trimethoxybenzyloxy groups, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in organic synthesis and materials science .

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